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Compound of Interest

Compound Name:
3-Amino-4-(2-

hydroxyethoxy)benzonitrile

CAS No.: 592552-43-7

Cat. No.: B1438804

Get Quote

Executive Summary & Retrosynthetic Analysis
The target molecule features a 1,2,4-trisubstituted benzene ring containing an electron-

withdrawing nitrile, an electron-donating alkoxy group, and a primary amine. The primary

synthetic challenge is the chemoselective reduction of the nitro group (

) to the aniline (

) without reducing the nitrile (

) to a benzylamine.

Retrosynthetic Logic:

Disconnection: The C-O bond at position 4 is the most logical disconnection, leading to the

commercially available 4-hydroxy-3-nitrobenzonitrile.

Forward Strategy:
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Step 1 (Alkylation): Introduction of the hydroxyethyl chain.

Step 2 (Reduction): Selective reduction of the nitro group using a metal/acid system

(Fe/NH

Cl) to avoid nitrile hydrogenation.

Retrosynthesis Visualization

TARGET MOLECULE
3-Amino-4-(2-hydroxyethoxy)benzonitrile

(Kinase Inhibitor Scaffold)

INTERMEDIATE
4-(2-Hydroxyethoxy)-3-nitrobenzonitrile

(Stable Nitro-Ether)

Chemoselective
Reduction

(Fe/NH4Cl)
STARTING MATERIAL

4-Hydroxy-3-nitrobenzonitrile
(CAS: 3272-08-0)

O-Alkylation
(Ethylene Carbonate
or 2-Chloroethanol)

Click to download full resolution via product page

Caption: Retrosynthetic pathway deconstructing the target into the stable nitro-ether

intermediate and the commercial phenol precursor.

Experimental Protocols
Step 1: O-Alkylation of 4-Hydroxy-3-nitrobenzonitrile
Two methods are provided. Method A is preferred for safety and scalability (avoids toxic alkyl

halides). Method B is a standard bench-scale substitution.

Method A: Green Synthesis (Ethylene Carbonate)
Mechanism: Nucleophilic attack of the phenoxide on the cyclic carbonate, followed by

decarboxylation/ring-opening.

Advantages: Avoids handling 2-chloroethanol (highly toxic); produces CO

as the only byproduct.

Reagents:

4-Hydroxy-3-nitrobenzonitrile (1.0 eq)

Ethylene Carbonate (1.2 eq)
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Potassium Carbonate (

) (0.1 eq, Catalyst)

Solvent: DMF or Toluene (if reflux temp permits)

Procedure:

Charge a reaction vessel with 4-hydroxy-3-nitrobenzonitrile (10.0 g, 60.9 mmol) and ethylene

carbonate (6.4 g, 73.0 mmol).

Add

(0.84 g, 6.0 mmol) and DMF (50 mL).

Heat the mixture to 120°C for 4–6 hours. Note: CO

evolution indicates reaction progress.

Monitor: Check TLC (Ethyl Acetate/Hexane 1:1). The starting phenol (acidic) will disappear.

Workup: Cool to room temperature. Pour into ice water (200 mL). The product, 4-(2-

hydroxyethoxy)-3-nitrobenzonitrile, usually precipitates as a yellow solid.

Filter, wash with water, and dry in a vacuum oven at 50°C.

Method B: Traditional Alkylation (2-Chloroethanol)
Mechanism: S

2 Nucleophilic Substitution.

Reagents:

4-Hydroxy-3-nitrobenzonitrile (1.0 eq)

2-Chloroethanol (1.5 eq)

Potassium Carbonate (2.0 eq)
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Potassium Iodide (KI) (0.1 eq, Finkelstein catalyst)

Solvent: DMF or Acetonitrile

Procedure:

Dissolve 4-hydroxy-3-nitrobenzonitrile (10.0 g) in DMF (60 mL).

Add

(16.8 g, 122 mmol) and KI (1.0 g). Stir for 15 min to form the phenoxide.

Add 2-chloroethanol (6.1 mL, 91 mmol) dropwise.

Heat to 80°C for 8–12 hours.

Workup: Pour into water, extract with Ethyl Acetate (

mL). Wash organics with brine, dry over

, and concentrate.[1][2]

Step 2: Chemoselective Nitro Reduction
Critical Directive: Do NOT use standard catalytic hydrogenation (

) or

unless conditions are strictly controlled (e.g., poisoned catalyst), as these often reduce the
nitrile to a benzylamine.

Recommended Method: Fe/NH

Cl (Bechamp Reduction Variant) This method is highly selective for

in the presence of

,

, or halides.
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Reagents:

4-(2-Hydroxyethoxy)-3-nitrobenzonitrile (Intermediate from Step 1)

Iron Powder (Fe) (4.0 eq, fine mesh)

Ammonium Chloride (

) (5.0 eq)

Solvent: Ethanol/Water (3:1 ratio)

Procedure:

Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve

Intermediate (10.0 g, 48 mmol) in Ethanol (120 mL) and Water (40 mL).

Activation: Add

(12.8 g, 240 mmol). Heat to 60°C.

Reduction: Add Iron powder (10.7 g, 192 mmol) portion-wise over 20 minutes. Caution:

Exothermic reaction.

Reflux: Heat to reflux (approx. 78°C) for 2–4 hours.

Checkpoint: The yellow color of the nitro compound should fade to a brownish slurry (iron

oxides).

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad

with hot ethanol.

Isolation: Concentrate the filtrate to remove ethanol. The product often precipitates from the

remaining aqueous phase. If not, extract with Ethyl Acetate.

Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (DCM/MeOH) if

high purity is required.
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Reduction Pathway Diagram

Step 1: Dissolution
Solvent: EtOH/H2O (3:1)
Add: Nitro-Ether + NH4Cl

Step 2: Fe Addition
Add Fe powder portion-wise

(Control Exotherm)

Step 3: Reflux
Temp: 78°C | Time: 2-4h

Mechanism: Electron Transfer

Step 4: Hot Filtration
Remove Fe Sludge (Celite)

Concentrate Filtrate

FINAL PRODUCT
3-Amino-4-(2-hydroxyethoxy)benzonitrile

(Off-white solid)

Click to download full resolution via product page

Caption: Step-by-step workflow for the chemoselective iron-mediated reduction.

Analytical Data & Quality Control
For the final product 3-Amino-4-(2-hydroxyethoxy)benzonitrile, expect the following

characteristics:
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Parameter Expected Value/Range Notes

Physical State Off-white to pale beige solid
Oxidizes slightly upon air

exposure (darkens).

Melting Point 130°C – 135°C
Range depends on

purity/crystallinity.

NMR (DMSO-

)
6.8–7.0 (m, 3H, Ar-H) 1,2,4-substitution pattern.

5.0–5.2 (br s, 2H,

)

Exchangeable with

.

4.8 (t, 1H,

)

Hydroxyl proton.

4.0 (t, 2H,

)

Methylene adjacent to ether

oxygen.

3.7 (q, 2H,

)

Methylene adjacent to

hydroxyl.

IR Spectroscopy (Sharp)

Diagnostic Nitrile (

) stretch.

Mass Spec (ESI)
Molecular Weight: 178.19

g/mol .

Expert Insights & Troubleshooting
Why Fe/NH Cl?
While catalytic hydrogenation is cleaner, the nitrile group is susceptible to reduction to a

primary amine (
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) or secondary amine dimer. The Fe/NH

Cl system operates via single electron transfer (SET) at a pH of ~5-6, which is too mild to
reduce the nitrile or hydrolyze it to an amide, ensuring high chemoselectivity.

Common Pitfalls
O- vs N-Alkylation: In Step 1, the phenol is significantly more acidic than the aniline (if using

an amino-phenol starting material) or the amide. Using

ensures the phenoxide is the nucleophile.

Iron Residues: Iron sludge can be difficult to filter. Tip: Filter while the solution is still near-

boiling. If the filtrate turns cloudy upon cooling, it may be product precipitating (good) or

residual iron salts (bad). A quick wash with dilute EDTA or citric acid during extraction can

sequester residual iron.

Stability: Anilines are oxidation-prone. Store the final product under Nitrogen or Argon at 4°C.

References
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Starting Material Data: PubChem Compound Summary for CID 76758, 4-Hydroxy-3-

nitrobenzonitrile. .

General Protocol (Org. Syn.): "p-Nitrobenzonitrile."[3] Organic Syntheses, Coll.[3] Vol. 3,

p.646 (1955). (Foundational chemistry for nitrobenzonitriles).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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